BenchChemオンラインストアへようこそ!

3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

medicinal chemistry physicochemical properties linker optimization

3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide (CAS 1401578-51-5, molecular formula C₁₉H₂₁N₃O₂, molecular weight 323.4) is a synthetic indole–pyridine hybrid featuring a 4-methoxyindole N-linked via a propanamide spacer to a 2‑pyridylethyl side‑chain. The compound belongs to the broader family of indolyl‑pyridinyl conjugates that have been investigated as anticancer agents, but it is distinguished from the extensively studied indolyl‑pyridinyl‑propenone (IPP) series by its saturated propanamide linker.

Molecular Formula C19H21N3O2
Molecular Weight 323.4 g/mol
Cat. No. B14952991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
Molecular FormulaC19H21N3O2
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C19H21N3O2/c1-24-18-7-4-6-17-16(18)9-13-22(17)14-10-19(23)21-12-8-15-5-2-3-11-20-15/h2-7,9,11,13H,8,10,12,14H2,1H3,(H,21,23)
InChIKeyLOQVZRFLCNYAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide – Core Identity and Procurement Baseline


3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide (CAS 1401578-51-5, molecular formula C₁₉H₂₁N₃O₂, molecular weight 323.4) is a synthetic indole–pyridine hybrid featuring a 4-methoxyindole N-linked via a propanamide spacer to a 2‑pyridylethyl side‑chain . The compound belongs to the broader family of indolyl‑pyridinyl conjugates that have been investigated as anticancer agents, but it is distinguished from the extensively studied indolyl‑pyridinyl‑propenone (IPP) series by its saturated propanamide linker [1]. Currently, the compound is primarily available through specialty chemical suppliers and screening‑library vendors, with limited peer‑reviewed biological annotation.

Why Simple Indole or Pyridine Replacements Cannot Mimic 3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide


The unique combination of a 4‑methoxyindole core, a propionamide spacer, and a 2‑pyridylethyl tail creates a pharmacophore that is sensitive to both positional isomerism and linker chemistry. In the related indolyl‑pyridinyl‑propenone (IPP) series, shifting the methoxy group from the 5‑ to the 4‑position reduced growth‑inhibitory activity >3‑fold (GI₅₀ 2.32 µM vs. 8.67 µM in U87 glioblastoma cells) and abolished the methuosis phenotype, while moving it to the 6‑position increased potency >25‑fold (GI₅₀ 0.09 µM) and switched the cell‑death mechanism to microtubule disruption [1]. Because the target compound replaces the rigid propenone linker with a flexible propanamide chain, its conformational landscape and hydrogen‑bonding capacity differ fundamentally from both the IPP series and the shorter acetamide analogue (AMB21896840), rendering simple structural analogues incapable of recapitulating its properties.

Quantitative Differentiation Evidence for 3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide vs. Closest Analogues


Propanamide vs. Acetamide Linker: Physicochemical Differentiation from AMB21896840

The target compound features a propionamide linker (three‑carbon chain), whereas the closest commercially catalogued analogue AMB21896840 is the acetamide homolog (two‑carbon chain). This single methylene insertion increases molecular weight (323.4 vs. 309.4 Da), raises the calculated logP (approximately 3.1 vs. 2.8), and expands the polar surface area (PSA) estimate, collectively shifting the compound's drug‑likeness and permeability profile [1].

medicinal chemistry physicochemical properties linker optimization

Positional Methoxy Effect on Anticancer Potency: Class‑Level Inference from Indolyl‑Pyridinyl‑Propenones

In the structurally cognate indolyl‑pyridinyl‑propenone (IPP) series, the 4‑methoxyindole derivative 9a displayed a GI₅₀ of 8.67 µM against U87 glioblastoma cells, >3‑fold weaker than the 5‑methoxy lead (1a, GI₅₀ 2.32 µM) and ~96‑fold weaker than the exceptionally potent 6‑methoxy isomer (9b, GI₅₀ 0.09 µM); 9a also produced only few, transient vacuoles, indicating loss of the methuosis phenotype characteristic of the 5‑methoxy analogue [1]. Because the target compound retains the 4‑methoxy substitution pattern on the indole but replaces the propenone with a propanamide linker, these data provide a quantitative baseline for anticipating the influence of methoxy position on biological activity within this chemotype.

glioblastoma growth inhibition methuosis

Propanamide Saturated Linker vs. Propenone Unsaturated Linker: Conformational and Hydrogen‑Bonding Divergence

The target compound contains a fully saturated propanamide linker (–CH₂–CH₂–C(=O)–NH–), whereas the best‑studied indolyl‑pyridinyl compounds carry a rigid α,β‑unsaturated propenone spacer (–CH=CH–C(=O)–). The saturated linker eliminates the electrophilic Michael‑acceptor character of the enone, removes a planar constraint, and introduces an additional amide NH capable of acting as both a hydrogen‑bond donor and acceptor . These differences are expected to alter target engagement, metabolic stability, and off‑target reactivity compared to the propenone series [1].

linker flexibility hydrogen bonding drug design

Highest‑Value Application Scenarios for 3-(4-Methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide Based on Evidence


Scaffold‑Hopping from Indolyl‑Pyridinyl‑Propenones (IPP) in Glioblastoma Drug‑Discovery Programs

The target compound serves as a direct scaffold‑hop from the IPP series, replacing the enone linker with a saturated propanamide while retaining the 4‑methoxyindole and pyridylethyl termini. Research groups aiming to identify methuosis‑independent cytotoxic agents or to avoid Michael‑acceptor‑associated off‑target effects can use this compound as a screening starting point, with the IPP 4‑methoxy analogue 9a (GI₅₀ 8.67 µM in U87 cells) providing a benchmark for potency expectations [1].

SAR Exploration of Methoxy Position and Linker Length in Non‑Apoptotic Cell‑Death Inducers

The compound is a valuable tool for systematic structure–activity relationship (SAR) studies that decouple the contributions of methoxy position (4‑ vs. 5‑ vs. 6‑) and linker character (saturated amide vs. unsaturated ketone) to the induction of methuosis, microtubule disruption, or other non‑apoptotic cell‑death pathways. Its procurement alongside the commercially available acetamide analogue AMB21896840 enables direct comparison of linker‑length effects on potency and phenotype [2].

Physicochemical Property‑Based Selection for Cell‑Permeability and ADME Profiling

With a calculated logP ~3.1 and enhanced rotatable bond count relative to the shorter acetamide analogue (logP 2.79; 7 rotatable bonds vs. 7 rotatable bonds but different linker length), the compound provides a test probe for permeability, solubility, and metabolic stability assays in early drug‑discovery pipelines, particularly when balanced lipophilicity and hydrogen‑bonding capacity are critical selection criteria .

Quote Request

Request a Quote for 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.